Plaunotol M-6

Description

Contextualization within Acyclic Diterpenoid Research

Plaunotol (B1678519) M-6 belongs to the family of acyclic diterpenoids. These are organic compounds characterized by a 20-carbon skeleton, which, in the case of acyclic diterpenoids, is an open chain rather than a series of fused rings. The parent compound, Plaunotol, is an acyclic diterpene alcohol. chemsrc.comresearchgate.net Research in this area often focuses on the isolation of these compounds from natural sources and the investigation of their biological activities, which can range from anti-inflammatory to antimicrobial and anticancer effects. chemsrc.comhodoodo.com The synthesis of derivatives like Plaunotol M-6 is a common strategy in medicinal chemistry to explore and potentially enhance the therapeutic properties of a lead compound. researchgate.netnih.gov

Historical Perspective and Origin of Plaunotol and its Derivatives

The parent compound, Plaunotol, was first isolated from the Thai medicinal plant Croton sublyratus Kurz, belonging to the Euphorbiaceae family. drugfuture.com This plant is also referred to in some sources as Croton stellatopilosus Ohba. researchgate.net Initial research, dating back to the late 1970s, identified its potential as an anti-ulcer agent, leading to its development as a gastroprotective drug. drugfuture.comrsc.org The success of Plaunotol prompted further investigation into its mechanism of action and the synthesis of various derivatives, including this compound, to better understand the chemical features responsible for its biological effects. oup.comresearchgate.net

Overview of Research Trajectories for Plaunotol and its Derivatives, including this compound

Research on Plaunotol and its derivatives has followed several key trajectories. Initially, the focus was on its cytoprotective and anti-ulcer properties, which involve enhancing gastric mucosal defense mechanisms. oup.commedkoo.com Subsequently, a significant area of research emerged investigating its antibacterial activity, particularly against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers. researchgate.netnih.gov

It is within this bacteriological research that this compound has been specifically studied. A notable comparative study investigated the bactericidal effect of Plaunotol and its synthetic derivatives, M-4, M-5, and M-6, against H. pylori. oup.com This research aimed to determine the relationship between the chemical structure, specifically hydrophobicity, and the antibacterial efficacy of these compounds. oup.com The findings indicated that while Plaunotol was the most potent, this compound also exhibited significant bactericidal activity. oup.com Other research paths for the parent compound, Plaunotol, have included its potential as an anticancer agent, where it has been shown to inhibit tumor angiogenesis and induce apoptosis in cancer cells. chemsrc.comhodoodo.com

Detailed Research Findings on this compound

The primary research featuring this compound is a comparative study that evaluated its bactericidal efficacy against Helicobacter pylori alongside Plaunotol and two other derivatives, M-4 and M-5. oup.com

This study revealed a correlation between the hydrophobicity of the compounds and their bactericidal activity. The hydrophobicity, measured as the log P value, decreased in the order of Plaunotol > M-6 > M-5 > M-4. oup.com this compound, an organic acid, demonstrated a greater bactericidal effect than the less hydrophobic derivative M-5. oup.com However, it was approximately eightfold less active than the parent compound, Plaunotol. oup.com The derivative with the lowest hydrophobicity, M-4 (a dicarboxylic acid), showed no bactericidal activity. oup.com

The minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of H. pylori was determined to be 78.0 µM. oup.com In experiments observing the bactericidal effects over time, this compound at concentrations of 150 µM and 300 µM rapidly reduced the viability and culture turbidity of H. pylori. oup.com

The study also investigated the interaction of these compounds with bacterial cell membranes by using liposomes prepared from phosphatidylethanolamine (B1630911) and cardiolipin, which are components of the H. pylori membrane. oup.com The results showed that this compound could induce glucose release from these liposomes, suggesting that its bactericidal mechanism involves interaction with and disruption of the bacterial cell membrane. oup.com For instance, a concentration of 499 µM of M-6 led to the release of about 20% of the glucose from the liposomes. oup.com The potency of the compounds in disrupting the liposomal membrane correlated with their bactericidal activities. oup.com

The following tables summarize the key data points for this compound from this comparative study:

Physicochemical and Antibacterial Properties of Plaunotol Derivatives

| Compound | Molecular Weight ( g/mol ) | Log P | MIC against H. pylori (µM) |

|---|---|---|---|

| Plaunotol | 306.5 | 4.7 | 20.4 |

| This compound | 320.5 | 3.6 | 78.0 |

| Plaunotol M-5 | 322.5 | 3.4 | 155 |

| Plaunotol M-4 | 350.4 | 0.03 | >571 |

Data sourced from Koga et al., 1996. oup.com

Effect of this compound on H. pylori Viability

| Concentration (µM) | Effect |

|---|---|

| 74.9 | Minor effect |

| 150 | Rapid reduction in viability and turbidity |

| 300 | Rapid reduction in viability and turbidity |

Data sourced from Koga et al., 1996. oup.com

Structure

3D Structure

Properties

CAS No. |

65811-39-4 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

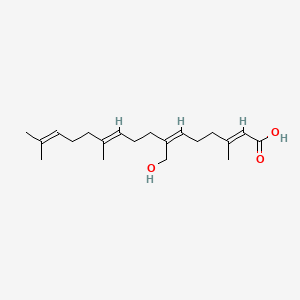

(2E,6Z,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-2,6,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h8,10,13-14,21H,5-7,9,11-12,15H2,1-4H3,(H,22,23)/b17-10+,18-14+,19-13- |

InChI Key |

RDUOZPYPLQDEAV-MIWIKGIMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)CO)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C)/CO)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)CO)C)C |

Synonyms |

plaunotol M-6 plaunotol M-6, (Z,E,E)-isome |

Origin of Product |

United States |

Biosynthesis and Natural Production Pathways of Plaunotol

Identification of Natural Sources

Plaunotol (B1678519) is primarily isolated from plant species belonging to the genus Croton, within the Euphorbiaceae family. The principal natural sources identified for this compound are:

Croton stellatopilosus Ohba : This plant, native to Southeast Asian countries like Thailand, is a major source of plaunotol. nih.govtheferns.info The compound is found in abundance in the leaves and stems. researchgate.netresearchgate.net In fact, C. stellatopilosus is cultivated for the commercial extraction of plaunotol. theferns.info It has been noted that this species was previously misidentified as Croton sublyratus. theferns.inforesearchgate.netscienceasia.org

Croton sublyratus Kurz : Historically, C. sublyratus was the first plant from which plaunotol was isolated. scienceasia.orgwikipedia.orgscielo.brthieme-connect.com It is also a tropical plant found in Southeast Asia. scielo.br However, much of the literature now clarifies that the plant widely studied for plaunotol production is, in fact, C. stellatopilosus. theferns.inforesearchgate.netscienceasia.org

Within the plant, plaunotol accumulation is highly localized. Studies have shown that approximately 95% of the plaunotol is found in the palisade mesophyll cells of the leaves, with only about 5% in the spongy mesophyll cells. researchgate.netscienceasia.org Electron microscopy has revealed the presence of numerous oil globules within the chloroplasts of these palisade cells, which are believed to be the sites of plaunotol accumulation. researchgate.netscienceasia.org

Precursor Identification and Metabolic Pathways

The biosynthesis of plaunotol is a multi-step process that begins with simple precursor molecules and proceeds through complex metabolic pathways.

Deoxyxylulose Phosphate (B84403) Pathway Involvement

The fundamental building blocks for plaunotol, the isoprene (B109036) units, are synthesized exclusively via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose phosphate (DXP) pathway. researchgate.netscienceasia.orgresearchgate.net This was confirmed through feeding experiments using isotopically labeled glucose, which showed that all four isoprene units of the plaunotol molecule were derived from the DXP pathway, with no significant contribution from the mevalonate (B85504) pathway. researchgate.netscienceasia.org The DXP pathway operates within the plastids of plant cells, which is consistent with the localization of plaunotol in the chloroplasts. scienceasia.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). psu.ac.th

Role of Geranylgeranyl Diphosphate (B83284) (GGPP)

A key intermediate in the biosynthesis of plaunotol is Geranylgeranyl Diphosphate (GGPP). researchgate.netscienceasia.orgpsu.ac.th GGPP is a C20 isoprenoid formed from the head-to-tail condensation of one molecule of dimethylallyl diphosphate (DMAPP) and three molecules of isopentenyl diphosphate (IPP), both of which are products of the DXP pathway. researchgate.netresearchgate.net This condensation reaction is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS). researchgate.netresearchgate.net GGPP serves as the direct precursor for the next step in the plaunotol biosynthetic pathway. researchgate.netpsu.ac.th

Geranylgeraniol (B1671449) (GGOH) as an Intermediate

Geranylgeraniol (GGOH) is another critical intermediate in the formation of plaunotol. researchgate.netscienceasia.orgpsu.ac.th It is an acyclic diterpene alcohol and is the immediate precursor to plaunotol. nih.govresearchgate.netresearchgate.net GGOH is formed from the dephosphorylation of GGPP. researchgate.netpsu.ac.th

Enzymatic Steps in Plaunotol Biosynthesis

The conversion of the precursor GGPP to the final product, plaunotol, is facilitated by specific enzymatic reactions.

GGPP Phosphatase Activity

The first committed step in the conversion of GGPP towards plaunotol is its dephosphorylation to form GGOH. researchgate.netpsu.ac.th This reaction is catalyzed by a specific phosphatase enzyme known as geranylgeranyl diphosphate phosphatase (GGDP phosphatase). researchgate.netwikipedia.org Studies on C. stellatopilosus have identified and characterized this enzyme. researchgate.netresearchgate.net Research indicates that the formation of GGOH from GGPP occurs through two successive monodephosphorylation reactions, rather than a single-step removal of the diphosphate group. researchgate.netchula.ac.th The enzyme responsible for this activity has been found to be membrane-bound and located in the chloroplasts. scienceasia.orgresearchgate.net Two distinct GGDP phosphatase activities, designated as PI and PII, have been separated from the crude enzyme extract of C. stellatopilosus leaves. chula.ac.th Both enzymes preferentially use GGPP as a substrate over other prenyl diphosphates like farnesyl diphosphate and geranyl diphosphate. researchgate.netchula.ac.th

Following the formation of GGOH, a final hydroxylation step occurs at the C-18 position, catalyzed by the enzyme geranylgeraniol-18-hydroxylase, to yield plaunotol. scienceasia.orgwikipedia.orgpsu.ac.thajol.info

Table of Research Findings on Plaunotol Biosynthesis

| Aspect of Biosynthesis | Key Finding | Primary Organism Studied | Citation |

|---|---|---|---|

| Natural Source | Primarily isolated from the leaves and stems. | Croton stellatopilosus, Croton sublyratus | nih.govtheferns.inforesearchgate.netresearchgate.netscienceasia.orgwikipedia.orgscielo.brthieme-connect.com |

| Subcellular Localization | Accumulates in oil globules within the chloroplasts of palisade mesophyll cells. | Croton stellatopilosus | researchgate.netscienceasia.org |

| Metabolic Pathway | Isoprene units are exclusively derived from the Deoxyxylulose Phosphate (DXP) pathway. | Croton stellatopilosus | researchgate.netscienceasia.orgresearchgate.net |

| Key Precursor | Geranylgeranyl Diphosphate (GGPP) is the initial C20 precursor. | Croton stellatopilosus | researchgate.netscienceasia.orgpsu.ac.th |

| Key Intermediate | Geranylgeraniol (GGOH) is the direct precursor to plaunotol. | Croton stellatopilosus | researchgate.netscienceasia.orgpsu.ac.thnih.govresearchgate.netresearchgate.net |

| Enzymatic Step | GGPP is dephosphorylated to GGOH by GGPP phosphatase. | Croton stellatopilosus | researchgate.netpsu.ac.thwikipedia.orgresearchgate.netchula.ac.th |

Geranylgeraniol-18-Hydroxylase Function and Characterization

Geranylgeraniol-18-hydroxylase (GGOH-18-hydroxylase) is a crucial enzyme that catalyzes the terminal step in the biosynthesis of Plaunotol. ajol.infocapes.gov.br This enzyme has been identified as a cytochrome P450 monooxygenase, designated as CYP97C27. ajol.inforesearchgate.net Its primary function is the specific hydroxylation of geranylgeraniol at the C-18 position to form Plaunotol. capes.gov.brresearchgate.net The reaction is highly specific to the acyclic diterpene substrate, geranylgeraniol, and does not act on other terpenoid compounds like geraniol (B1671447) (C-10) or farnesol (B120207) (C-15). researchgate.net

Biochemical characterization of GGOH-18-hydroxylase from the microsomal fraction of C. stellatopilosus leaves has revealed several key properties. ajol.info The enzyme's activity is dependent on oxygen and is inhibited by carbon monoxide, with this inhibition being partially reversible by white light, a characteristic feature of cytochrome P450 enzymes. ajol.info

Kinetic studies have shown that GGOH-18-hydroxylase has a high affinity for its substrates, with apparent Michaelis constants (Km) of 0.8 µM for geranylgeraniol and 53 µM for its cofactor, NADPH. ajol.info The requirement of NADPH as a reducing equivalent is a typical feature of cytochrome P450 monooxygenases. ajol.info

The enzyme's activity is also sensitive to various cytochrome P450 inhibitors. The table below summarizes the inhibitory effects of different compounds on GGOH-18-hydroxylase activity.

| Inhibitor | IC50 Value (µM) |

| Ancymidol | 428 |

| Metyrapone | 65 |

| Miconazole | 75 |

| Potassium Cyanide | 66 |

| Cytochrome c | 8 |

This inhibition profile further supports the classification of GGOH-18-hydroxylase as a cytochrome P450 enzyme. ajol.info

Localization of Biosynthesis within Plant Tissues

The biosynthesis of Plaunotol is highly compartmentalized within the plant. Studies have shown that the entire biosynthetic pathway, from the initial steps of the MEP pathway to the final hydroxylation reaction, occurs within the chloroplasts. researchgate.netscienceasia.org This localization is consistent with the fact that the MEP pathway is known to operate in plastids for the synthesis of various terpenoids essential for photosynthesis, such as phytol (B49457) and plastoquinone. scienceasia.org

Analysis of gene expression has revealed that the genes encoding key enzymes in the Plaunotol biosynthetic pathway, including 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 2C-methyl-D-erythritol 4-phosphate synthase (MEPS), and geranylgeranyl diphosphate synthase (GGPPS), are all active in the young, expanding leaves of C. stellatopilosus. nih.gov These are the same tissues where Plaunotol accumulation is highest. nih.gov

Preclinical Pharmacological and Mechanistic Investigations of Plaunotol and Plaunotol M 6

Anti-Helicobacter pylori Activity and Mechanisms

Plaunotol (B1678519), an acyclic diterpene alcohol, has demonstrated significant bactericidal effects against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers. nih.govmedchemexpress.comjst.go.jp This has led to investigations into its mechanisms of action and the activity of its derivatives, including Plaunotol M-6.

In Vitro Bactericidal Effects of Plaunotol and Derivatives (M-4, M-5, M-6)

Comparative studies of plaunotol and its derivatives—M-4, M-5, and M-6—have revealed a clear correlation between the compounds' hydrophobicity and their bactericidal efficacy against H. pylori. nih.gov The hydrophobicity of these compounds decreases in the following order: Plaunotol > M-6 > M-5 > M-4. nih.govoup.com

In vitro tests demonstrated that plaunotol possesses the most potent bactericidal activity, being approximately eight times stronger than both M-5 and M-6. nih.govresearchgate.net M-4, the least hydrophobic derivative, exhibited no bactericidal effect. nih.govresearchgate.net Plaunotol rapidly diminishes the viability of H. pylori, with cell death linked to lysis. nih.govresearchgate.net Specifically, plaunotol at a concentration of 19.6 µM caused a swift decline in both bacterial viability and culture turbidity. oup.com M-6 also demonstrated rapid reductions in bacterial viability and culture turbidity at concentrations of 150 and 300 µM. oup.com

The minimum inhibitory concentrations (MIC) further illustrate these differences in potency. Plaunotol showed an MIC of 20.4 µM against H. pylori CPY 2052. oup.com In comparison, the MIC for M-6 was 78.0 µM, and for M-5, it was 155 µM. oup.com M-4 had an MIC greater than 571 µM. oup.com

**Table 1: In Vitro Bactericidal Activity of Plaunotol and its Derivatives against *H. pylori***

| Compound | Log P | MIC (µM) | Relative Bactericidal Activity |

|---|---|---|---|

| Plaunotol | 4.7 | 20.4 | +++ |

| M-6 | 3.6 | 78.0 | ++ |

| M-5 | 3.4 | 155 | ++ |

| M-4 | 0.03 | >571 | - |

Data sourced from studies on H. pylori CPY 2052. oup.com

Mechanisms of Bacterial Cell Interaction

The bactericidal action of plaunotol and its derivatives is primarily attributed to their interaction with the bacterial cell membrane. nih.gov This interaction leads to a cascade of events that ultimately result in cell death.

A key mechanism of plaunotol's action is the alteration of the bacterial cell membrane's permeability. nih.govoup.com Evidence for this includes the measured leakage of materials that absorb light at 260 nm from H. pylori cells upon exposure to plaunotol. nih.govoup.com This suggests that the compound disrupts the membrane's integrity, allowing cellular contents to escape. nih.gov The increased membrane permeability is directly linked to the compound's hydrophobicity, with more hydrophobic compounds like plaunotol causing greater disruption. oup.com It is hypothesized that plaunotol is incorporated into the phospholipid layers of the H. pylori cell membrane, leading to a significant increase in membrane fluidity. oup.com

To further investigate the interaction with bacterial membranes, studies have utilized liposomes prepared from phosphatidylethanolamine (B1630911) and cardiolipin, which are key components of the H. pylori membrane. nih.govoup.com The release of glucose from these liposomes serves as an indicator of membrane disruption. nih.gov

Table 2: Effect of Plaunotol and Derivatives on Liposomal Membrane Disruption

| Compound | Concentration for Disruption (µM) | Relative Activity |

|---|---|---|

| Plaunotol | 131 | High |

| M-6 | >131 | Moderate |

| M-5 | >131 | Moderate |

| M-4 | No effect | None |

Data based on glucose release from liposomes. oup.com

The disruption of the cell membrane by plaunotol and its active derivatives leads to cell lysis. nih.govoup.com This is observed as a rapid reduction in the turbidity of the bacterial culture. oup.com Scanning electron microscopy has revealed that exposure to plaunotol causes autolysis and significant deformation of the bacterial cells. nih.govresearchgate.netoup.com These morphological changes are a direct consequence of the loss of membrane integrity and the subsequent leakage of cellular contents. nih.govoup.com

Liposomal Membrane Disruption Studies

In Vivo Studies in Animal Models (e.g., Nude Mouse Gastritis Model)

The anti-H. pylori activity of plaunotol has also been confirmed in in vivo animal models. nih.govresearchgate.netebi.ac.uk In a nude mouse model of gastritis, oral administration of plaunotol significantly reduced the number of H. pylori in the stomach. nih.govresearchgate.netoup.comebi.ac.uk These findings validate the in vitro results and demonstrate the potential of plaunotol as an agent against H. pylori infections. nih.govresearchgate.net Furthermore, in these models, plaunotol has been shown to enhance the antibacterial activity of conventional antibiotics like amoxicillin (B794) and clarithromycin (B1669154). nih.govresearchgate.netoup.com

Synergistic Effects with Established Antibiotics (e.g., Clarithromycin)

The emergence of antibiotic-resistant bacteria, particularly Helicobacter pylori, has necessitated the exploration of novel therapeutic strategies. Research has shown that plaunotol exhibits synergistic or additive effects when combined with conventional antibiotics like clarithromycin.

In vitro studies using the chequerboard titration method have demonstrated that the combination of plaunotol and clarithromycin exerts a synergistic effect against a significant percentage of clarithromycin-resistant H. pylori strains. ebi.ac.ukoup.com Specifically, one study reported synergistic activity against 67% of the tested resistant strains, with the remaining showing an additive effect. oup.com No indifferent or antagonistic interactions were observed. oup.com Another study found that when combined with clarithromycin, plaunotol showed synergistic activity against 11 out of 14 H. pylori strains and additive activity against the remaining three. researchgate.netnih.govoup.com

Time-kill assays have further corroborated these findings, showing synergistic activity for the plaunotol-clarithromycin combination against the Sydney Strain (SS1) of H. pylori. researchgate.netnih.govoup.com

In vivo studies using a Mongolian gerbil gastritis model infected with clarithromycin-resistant H. pylori have also shown synergistic effects between plaunotol and clarithromycin. ebi.ac.ukoup.com Similarly, in a C57BL/6 mouse gastritis model infected with H. pylori SS1, the combination of plaunotol and clarithromycin demonstrated synergistic effects. researchgate.netnih.govoup.com This synergistic action may allow for a reduction in the effective dose of clarithromycin when used in combination with plaunotol. researchgate.netnih.govoup.com The proposed mechanism for this synergy involves plaunotol increasing the permeability of the bacterial membrane, which could enhance the entry of clarithromycin into resistant H. pylori. oup.com

Table 1: In Vitro and In Vivo Synergistic Effects of Plaunotol with Clarithromycin

| Study Type | Model | Findings | Reference |

|---|---|---|---|

| In Vitro | Chequerboard Titration (Clarithromycin-resistant H. pylori) | Synergistic effect against 67% of strains, additive against 33%. | oup.com |

| In Vitro | Chequerboard Titration (H. pylori) | Synergistic activity against 11 of 14 strains, additive against 3. | researchgate.netnih.govoup.com |

| In Vitro | Time-Kill Assay (H. pylori SS1) | Synergistic activity. | researchgate.netnih.govoup.com |

| In Vivo | Mongolian Gerbil Gastritis Model (Clarithromycin-resistant H. pylori) | Synergistic effects. | ebi.ac.ukoup.com |

| In Vivo | C57BL/6 Mouse Gastritis Model (H. pylori SS1) | Synergistic effects. | researchgate.netnih.govoup.com |

Gastroprotective and Anti-Ulcer Mechanisms (Preclinical)

Plaunotol's primary therapeutic application is as a gastroprotective agent for treating gastric ulcers. patsnap.com Its mechanisms of action are multifaceted, involving the modulation of various physiological pathways that contribute to mucosal defense.

Modulation of Prostaglandin (B15479496) Production (e.g., PGE2)

A key mechanism underlying plaunotol's gastroprotective effect is its ability to stimulate the production of prostaglandins (B1171923), particularly prostaglandin E2 (PGE2). ebi.ac.uknih.govoup.com In vitro studies have shown that plaunotol and its primary metabolite increase the production of PGE2 and PGI2 in cultured fibroblast cells. ebi.ac.uk This effect is believed to stem from the activation of cellular phospholipase. ebi.ac.uk

Oral administration of plaunotol to rats has been shown to significantly increase PGE2 and PGI2 production in gastric mucosa slices. ebi.ac.uk Furthermore, in a rat model of ischemia-reperfusion induced gastric injury, treatment with plaunotol significantly increased the PGE2 content in the gastric tissues of both acute and ulcerated lesions. nih.govoup.com This increased level of prostaglandins is thought to play a significant role in the anti-ulcer activity of plaunotol. ebi.ac.uk

Cyclooxygenase-2 (COX-2) Expression Induction

The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Research indicates that plaunotol induces the expression of cyclooxygenase-2 (COX-2), a key enzyme in PGE2 production that is important for ulcer healing. nih.gov

In studies using rat gastric epithelial (RGM1) cells, plaunotol treatment led to a dose-dependent increase in both COX-2 expression and PGE2 production. nih.govresearchgate.net The induction of COX-2 expression by plaunotol is mediated through the activation of the nuclear factor kappaB (NF-κB) and cyclic AMP response element (CRE) sites on the COX-2 gene promoter. nih.govresearchgate.net Some studies have also indicated that plaunotol can stimulate the expression of both COX-1 and COX-2 genes. researchgate.netnih.gov

Reduction of Superoxide (B77818) Radicals

Oxidative stress, characterized by an excess of reactive oxygen species like superoxide radicals, is implicated in the pathogenesis of gastric mucosal injury. Plaunotol has demonstrated the ability to mitigate this by reducing superoxide radicals.

In in-vitro experiments, plaunotol was found to reduce superoxide radicals generated by leucocytes, though not by the xanthine (B1682287) oxidase system. ebi.ac.uknih.govoup.com This effect, in conjunction with the increase in prostaglandin levels, is believed to be a crucial component of plaunotol's protective action against gastric mucosal injury induced by ischemia-reperfusion. ebi.ac.uknih.govoup.com

Impact on Gastric Mucosal Defense Factors (e.g., Blood Flow, Bicarbonate Secretion, Mucus)

Plaunotol enhances several key components of the gastric mucosal defense system. It has been shown to stimulate the production of mucus and bicarbonate in the stomach lining, which form a protective barrier against gastric acid. patsnap.com

Studies in animal models have demonstrated that plaunotol increases mucus production. ebi.ac.uk In humans with atrophic gastritis, long-term administration of plaunotol was found to increase the total volume of gastric juice and significantly increase the proportion of the acidic mucin fraction. nih.gov

Plaunotol also appears to influence bicarbonate secretion. Intrajejunal administration in human volunteers led to a dose-dependent increase in pancreatic bicarbonate secretion, which was correlated with an increase in plasma secretin concentration. nih.gov Similar findings were observed in rats, where intraduodenal infusion of plaunotol resulted in a dose-dependent increase in pancreatic bicarbonate output, strongly suggesting that this is due to increased endogenous secretin release. karger.comkarger.com

Furthermore, plaunotol has been reported to enhance microcirculation in the gastric mucosa, ensuring adequate blood flow which is essential for tissue repair and maintenance. patsnap.comoup.com However, one study in rats treated with a mast cell degranulator found that plaunotol did not affect gastric mucosal blood flow. medchemexpress.com

Table 2: Preclinical Gastroprotective Mechanisms of Plaunotol

| Mechanism | Key Findings | Model/System | Reference |

|---|---|---|---|

| Prostaglandin Production | Increased PGE2 and PGI2 production. | Cultured fibroblasts, rat gastric mucosa slices. | ebi.ac.uk |

| Increased PGE2 content in gastric tissues. | Rat ischemia-reperfusion model. | nih.govoup.com | |

| COX-2 Expression | Dose-dependent increase in COX-2 expression and PGE2 production. | Rat gastric epithelial (RGM1) cells. | nih.govresearchgate.net |

| Mediated by activation of NF-κB and CRE sites. | Rat gastric epithelial (RGM1) cells. | nih.govresearchgate.net | |

| Superoxide Radical Reduction | Reduced superoxide radicals generated by leucocytes. | In vitro experiments. | ebi.ac.uknih.govoup.com |

| Gastric Mucosal Defense | Increased total gastric juice volume and acidic mucin fraction. | Humans with atrophic gastritis. | nih.gov |

| Increased pancreatic bicarbonate secretion. | Human volunteers, rats. | nih.govkarger.comkarger.com | |

| Enhanced gastric mucosal microcirculation. | General finding. | patsnap.com |

Anti-Angiogenic Research

Beyond its gastroprotective effects, preclinical studies have investigated the potential of plaunotol as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

In an in vitro angiogenesis model using human umbilical vein endothelial cells (HUVECs), plaunotol was found to inhibit their proliferative activity in a dose-dependent manner. nih.govaacrjournals.org It also significantly reduced the ability of HUVECs to adhere to and spread on gelatin and vitronectin. nih.gov Furthermore, the formation of tube-like structures in Matrigel, a hallmark of angiogenesis, was also inhibited by plaunotol in a dose-dependent fashion. nih.gov

The proposed mechanism for these anti-angiogenic effects is the specific inhibition of integrin αvβ3. nih.gov This suggests that plaunotol may act as a functional inhibitor of this integrin, which is a known potent inhibitor of tumor angiogenesis. nih.gov These findings have led to the suggestion that plaunotol could be a promising new anti-angiogenic drug. nih.govaacrjournals.org

Endothelial Cell Proliferation Inhibition (In Vitro)

Plaunotol has been shown to inhibit the proliferation of endothelial cells in a laboratory setting. caldic.comresearchgate.net One study demonstrated that plaunotol inhibited the proliferative activity of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner. researchgate.net This suggests a potential anti-angiogenic effect, which is the inhibition of the formation of new blood vessels. caldic.com

Integrin Inhibition as a Proposed Mechanism (e.g., αVß3)

The inhibition of endothelial cell proliferation by plaunotol is thought to be dependent on the inhibition of the integrin αVß3. caldic.com Integrins are receptors on the surface of cells that are crucial for cell adhesion, migration, and proliferation. nih.gov By inhibiting αVß3, plaunotol consequently hinders the ability of endothelial cells to adhere to gelatin and vitronectin. caldic.com This disruption of cell adhesion is a key step in preventing the formation of new blood vessels. caldic.com The integrin αVß3 is a recognized target for cancer therapy due to its high expression in various cancer cells and its role in promoting proliferation and anoikis resistance, which is the ability of cancer cells to survive after detaching from the extracellular matrix. nih.gov

Anti-Cancer Investigational Studies (Preclinical/In Vitro)

Inhibitory Effects on Cancer Cell Proliferation (e.g., Colon Cancer, Gastric Cancer)

Plaunotol has demonstrated inhibitory effects on the proliferation of cancer cells in preclinical studies. Specifically, it has been shown to inhibit the growth of colon and gastric cancer cells. caldic.com In one study, plaunotol dose-dependently inhibited the proliferative activity of a colon cancer cell line, DLD1. caldic.com After a 48-hour treatment with the highest tested dose (40 μM), less than 20% of the cancer cells remained viable. caldic.com Previous research from the same laboratory also indicated that plaunotol has a direct inhibitory effect on gastric cancer cells. caldic.com

Below is a table summarizing the inhibitory effects of Plaunotol on DLD1 colon cancer cell proliferation after 24 and 48 hours of incubation.

| Concentration (µM) | Inhibition after 24h (%) | Inhibition after 48h (%) |

| 10 | ~20 | ~30 |

| 20 | ~40 | ~60 |

| 40 | ~70 | >80 |

Data is estimated from graphical representations in the source material and represents approximate values.

Apoptosis Induction Pathways

The inhibitory effect of plaunotol on cancer cell proliferation is linked to the induction of apoptosis, or programmed cell death. caldic.com

Research has shown that plaunotol induces caspase-dependent apoptosis in colon cancer cells. caldic.com This process involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. The study on DLD1 colon cancer cells indicated the involvement of caspases in the apoptotic process induced by plaunotol. caldic.com

The induction of apoptosis by plaunotol also involves the cleavage of Poly (ADP-ribose) polymerase (PARP). caldic.com PARP is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. The cleavage of PARP was observed in colon cancer cells treated with plaunotol, further confirming the induction of apoptosis. caldic.com

Caspase-Mediated Apoptosis (Caspase-3, -8, -9 Activation)

Wound Healing Research (In Vitro)

Extensive research has focused on the parent compound, plaunotol, for its potential applications in promoting the healing of oral wounds. Studies have investigated its effects on key cell types involved in the wound healing cascade, namely human gingival fibroblasts (HGFs) and human oral keratinocytes (HOKs).

Effects on Human Gingival Fibroblasts (HGFs)

In vitro studies have demonstrated that plaunotol can influence the behavior of HGFs, which are crucial for tissue repair and regeneration. Research indicates that specific concentrations of plaunotol can promote the proliferation and migration of HGFs, essential processes in closing a wound. For instance, one study found that while higher concentrations of plaunotol (10 and 1 μg/ml) were toxic to HGFs, a lower concentration of 0.1 μg/ml effectively stimulated HGF proliferation and aided in the closure of artificially created wounds in cell cultures. researchgate.netnih.govarchivesofmedicalscience.com This suggests a dose-dependent effect of plaunotol on these cells. The migration and proliferation of fibroblasts are key steps in the formation of granulation tissue, which fills the wound space and provides a scaffold for new tissue growth.

Effects on Human Oral Keratinocytes (HOKs)

The response of human oral keratinocytes (HOKs) to plaunotol appears to be more nuanced. HOKs are responsible for re-epithelialization, the process of covering the wound surface. In the same study that showed positive effects on HGFs, plaunotol at a concentration of 0.1 μg/ml did not induce the proliferation of HOKs in a standard monolayer culture. researchgate.netnih.govarchivesofmedicalscience.com However, in a more complex, three-dimensional model that mimics the structure of tissue (a modified fibroblast-populated collagen lattice), this concentration of plaunotol did promote wound healing. researchgate.netnih.govarchivesofmedicalscience.com This highlights the importance of the cellular environment in mediating the effects of plaunotol on keratinocyte behavior.

Currently, there is a lack of specific published research focusing solely on the effects of this compound on human gingival fibroblasts and human oral keratinocytes in the context of wound healing. The available literature primarily details the actions of its parent compound, plaunotol.

Antioxidant Properties and Mechanisms

The antioxidant properties of plaunotol have been suggested, which may contribute to its protective effects in biological systems. nih.gov Antioxidants can neutralize harmful free radicals, which are unstable molecules that can damage cells and contribute to various disease processes. While the specific antioxidant mechanisms of plaunotol and its derivatives are not extensively detailed in the provided search context, the general mechanisms of plant-derived antioxidants involve the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it and preventing it from causing further damage.

Detailed in vitro studies specifically investigating the antioxidant properties and mechanisms of this compound, such as its free radical scavenging activity or its effects on antioxidant enzymes, are not available in the current search results. Further research is needed to elucidate the specific antioxidant profile of this compound.

Structure Activity Relationship Sar Studies of Plaunotol and Its Derivatives, with Emphasis on Plaunotol M 6

Correlation of Chemical Structure with Hydrophobicity (Log P)

Hydrophobicity, quantified by the logarithm of the partition coefficient (Log P), is a critical determinant of the biological activity of plaunotol (B1678519) and its derivatives. sevenstarpharm.com The Log P value indicates how a compound distributes itself between a hydrophobic (nonpolar) and a hydrophilic (polar) phase, with a higher Log P signifying greater hydrophobicity. sevenstarpharm.com

Comparative studies involving plaunotol and its derivatives, M-4, M-5, and M-6, have demonstrated a clear correlation between their chemical structures and their Log P values. oup.com The hydrophobicity of these compounds decreases in the following order: plaunotol > M-6 > M-5 > M-4. oup.comnih.govebi.ac.uk This trend is directly attributable to the specific structural modifications in each derivative.

Plaunotol, an acyclic diterpene alcohol, exhibits the highest hydrophobicity with a Log P of 4.7. oup.com Its long hydrocarbon chain and the presence of a single hydroxyl group contribute to its lipophilic character. oup.com The derivatives, M-6, M-5, and M-4, are synthetic modifications of plaunotol designed to have varying degrees of hydrophobicity. oup.com

The Log P values for the derivatives are as follows:

M-6: 3.6 oup.com

M-5: 3.4 oup.com

M-4: 0.03 oup.com

The introduction of additional polar functional groups in the derivatives leads to a reduction in their hydrophobicity compared to the parent compound, plaunotol.

Table 1: Log P Values of Plaunotol and Its Derivatives

| Compound | Log P |

|---|---|

| Plaunotol | 4.7 |

| M-6 | 3.6 |

| M-5 | 3.4 |

| M-4 | 0.03 |

Relationship between Hydrophobicity and Bactericidal Activity (Plaunotol vs. M-6, M-5, M-4)

A direct and significant relationship exists between the hydrophobicity of plaunotol and its derivatives and their bactericidal activity, particularly against Helicobacter pylori. oup.comnih.govebi.ac.uk Research has consistently shown that the bactericidal effects of these compounds are linearly related to their hydrophobicity. oup.com

Plaunotol, being the most hydrophobic compound in the series, demonstrates the strongest bactericidal activity. oup.com It has been shown to be eightfold more potent in its bactericidal action against H. pylori than both M-6 and M-5. oup.comnih.govebi.ac.uk This enhanced activity is attributed to its ability to interact with and disrupt the bacterial cell membrane. oup.comebi.ac.uk

In contrast, the derivative with the lowest hydrophobicity, M-4, exhibits no bactericidal activity. oup.comnih.govebi.ac.uk The bactericidal potency of the compounds follows the same trend as their hydrophobicity: plaunotol > M-6 > M-5 > M-4. oup.comnih.govebi.ac.uk This strongly suggests that a certain level of lipophilicity is essential for these compounds to effectively penetrate and compromise the bacterial cell membrane.

Table 2: Bactericidal Activity vs. Hydrophobicity

| Compound | Relative Bactericidal Activity | Log P |

|---|---|---|

| Plaunotol | Highest | 4.7 |

| M-6 | 8x less than Plaunotol | 3.6 |

| M-5 | 8x less than Plaunotol | 3.4 |

| M-4 | None | 0.03 |

Influence of Functional Groups and Double Bonds on Biological Effects

The specific functional groups and the number of double bonds within the molecular structure of plaunotol and its derivatives play a crucial role in modulating their biological activity. oup.com These structural features directly impact the compound's hydrophobicity and its ability to interact with biological targets. oup.comreachemchemicals.com

Plaunotol, an alcohol, exhibits greater bactericidal efficacy than its organic acid derivative, M-6. oup.com This suggests that the hydroxyl group is a key contributor to its potent activity. The conversion of the alcohol to a carboxylic acid in M-6, while still retaining some activity, appears to be less favorable for bactericidal action against H. pylori. oup.com

Furthermore, the degree of unsaturation, indicated by the number of double bonds, also influences the biological effects. oup.com The derivative M-6, which possesses four double bonds, demonstrates greater bactericidal activity than M-5, which has three double bonds. oup.com This suggests that an increased number of double bonds may enhance the compound's interaction with the bacterial cell membrane, contributing to its disruptive effects.

The derivative M-4, which is a dicarboxylic acid, is devoid of any bactericidal activity. oup.com The presence of two carboxylic acid groups significantly increases the polarity of the molecule, drastically reducing its hydrophobicity and, consequently, its ability to function as a bactericidal agent. oup.com This highlights the critical importance of a balanced lipophilic character for biological activity in this class of compounds.

Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological activity of a molecule. longdom.orgmdpi.com In the case of plaunotol and its derivatives, the specific stereochemistry of the double bonds and chiral centers can affect their interaction with biological targets, such as bacterial cell membranes.

While detailed stereochemical SAR studies for Plaunotol M-6 are not extensively reported in the provided search results, the general principles of stereochemistry in drug action are well-established. mdpi.com The precise spatial orientation of functional groups can determine the binding affinity and efficacy of a compound. longdom.org It is plausible that the specific (E,Z,E) configuration of the double bonds in this compound is important for its biological activity. ontosight.ai

Analytical Methodologies for Plaunotol and Its Derivatives, Including Plaunotol M 6

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds in a mixture. unair.ac.idwikipedia.org For plaunotol (B1678519) analysis, several chromatographic methods have been developed and optimized.

Thin-Layer Chromatography (TLC) is a widely used separation technique valued for its simplicity, speed, and sensitivity. sigmaaldrich.com When coupled with densitometry, which measures the density of spots on a TLC plate, it becomes a powerful tool for quantitative analysis. unair.ac.id

A simple and rapid TLC-densitometric method has been established for the quantitative analysis of plaunotol in crude methanolic extracts of C. stellatopilosus leaves. researchgate.netakjournals.com This method allows for the direct application of crude extracts onto silica (B1680970) gel TLC plates without requiring prior sample cleanup or concentration. researchgate.netakjournals.com The separation is achieved using a mobile phase consisting of chloroform (B151607) and n-propanol in a 96:4 (v/v) ratio. researchgate.netakjournals.com After development, the plates are scanned at a wavelength of 220 nm to quantify the amount of plaunotol. researchgate.netakjournals.com This technique has been shown to be as sensitive as gas chromatography, capable of detecting less than 0.1 µg of plaunotol. scienceasia.org

Validation of this method has demonstrated its reliability, with a reported recovery of 98.7% for externally added plaunotol. researchgate.netakjournals.com The plaunotol content in the leaves of C. stellatopilosus has been found to be highly variable, with this TLC-densitometry method proving useful for screening high-yielding plants. researchgate.netakjournals.comresearchgate.net

Table 1: TLC-Densitometry Method Parameters for Plaunotol Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate researchgate.netscienceasia.org |

| Mobile Phase | Chloroform:n-propanol (96:4, v/v) researchgate.netakjournals.com |

| Detection Wavelength | 220 nm researchgate.netakjournals.com |

| Quantification Range | 0.2 to 1.25 µg researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It utilizes a liquid mobile phase to move the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org When combined with a UV detector, HPLC allows for the quantification of compounds that absorb UV light. news-medical.net

A reversed-phase HPLC method with UV detection has been developed for the determination of plaunotol. nih.govnih.gov This method often employs a C18 column and a gradient mobile phase consisting of acetonitrile (B52724) and water. nih.gov The UV detector is used to monitor the eluent and quantify the plaunotol based on its absorbance. nih.govlabotronics.com HPLC-UV methods are widely used in food chemistry and pharmaceutical analysis for their accuracy and ability to determine the concentration of various analytes. news-medical.netnih.gov

Table 2: General Parameters for HPLC-UV Analysis of Plaunotol

| Parameter | Description |

|---|---|

| Technique | Reversed-phase High-Performance Liquid Chromatography nih.govnih.gov |

| Stationary Phase | C18 HPLC column nih.gov |

| Mobile Phase | Gradient mixture of acetonitrile and water nih.gov |

| Detector | UV Detector nih.govlabotronics.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comscioninstruments.com GC separates volatile and semi-volatile compounds from a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. thermofisher.comeag.com This provides both qualitative (identification) and quantitative information about the analytes. eag.comspectroinlets.com

GC-MS has been utilized to confirm the molecular weights of constituents in extracts from C. stellatopilosus. thaiscience.info A gas chromatography-flame ionization detector (GC-FID) method has also been established for the simultaneous determination of diterpenes, including plaunotol, and phytosterols (B1254722). researchgate.net For GC analysis, a temperature program is typically employed, starting from 220°C and ramping up to 280°C, with specific temperatures for the injector and detector. thaiscience.info The use of GC-MS provides high efficiency in separating different compounds and is a crucial tool for their detection, identification, and quantification. researchgate.net

Table 3: GC-FID Operating Conditions for Diterpene Analysis

| Parameter | Condition |

|---|---|

| Initial Temperature | 220°C (hold 3 min) thaiscience.info |

| Temperature Ramp | 10°C/min to 280°C (hold 14 min) thaiscience.info |

| Injector Temperature | 280°C thaiscience.info |

| Detector Temperature | 280°C thaiscience.info |

| Carrier Gas | Helium thaiscience.info |

| Injection Mode | Split (10:1) thaiscience.info |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Sample Preparation Strategies for Extracts

Proper sample preparation is a critical step to ensure accurate and reliable analytical results. creative-proteomics.com The goal is to extract the target analytes from the sample matrix and remove interfering substances.

For the analysis of plaunotol from C. stellatopilosus leaves, a common procedure involves drying the plant material, followed by extraction with a suitable solvent. thaiscience.infomdpi.com Young leaves are often dried at 50°C for 14 hours. thaiscience.info The dried material is then extracted with 95% (v/v) ethanol (B145695) by heating at 70°C for one hour. thaiscience.info The resulting filtrate is evaporated, and the residue is redissolved in 50% (v/v) ethanol. thaiscience.info To partition the lipophilic components, including plaunotol, n-hexane is used. thaiscience.info

In some cases, crude methanolic extracts can be directly analyzed by TLC without extensive sample preparation. researchgate.netakjournals.com For HPLC analysis, it is crucial to filter the extracts to remove particulates that could clog the system, typically using syringe filters with a pore size of 0.45 µm or smaller. creative-proteomics.com

Method Validation Parameters

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com Key parameters include linearity, accuracy, and precision. inab.ie

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a given range. europa.eu To establish linearity, a minimum of five to six calibration standards covering the expected concentration range are analyzed. inab.ieeuropa.eueuropa.eu

For the TLC-densitometry method for plaunotol, a linear relationship was established in the range of 0.2 to 1.25 µg. researchgate.net In the GC-FID method for diterpenes, calibration curves were constructed over concentration ranges of 5.0-620 µg/mL for plaunotol, with correlation coefficients (r²) of ≥ 0.9994, indicating excellent linearity. thaiscience.inforesearchgate.net The results are typically evaluated by calculating a regression line using the method of least squares, and the correlation coefficient, y-intercept, and slope of the regression line are reported. europa.eu

Table 4: Linearity Data for GC-FID Analysis of Plaunotol

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|

Precision and Repeatability Assessment

Precision in an analytical method refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is commonly expressed in terms of the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu

Repeatability assesses the precision over a short interval of time under the same operating conditions, such as analyzing multiple samples on the same day. thaiscience.infoeuropa.eu Intermediate precision measures the variation within a laboratory over a longer period, for instance, by comparing results from different days. thaiscience.infoeuropa.eu

Studies on the analysis of plaunotol have demonstrated high precision for various analytical techniques. For a GC-FID method, the intra-day precision (repeatability) was found to be less than 1.2% RSD, while the inter-day precision was below 1.3% RSD. thaiscience.info Similarly, a TLC-densitometric method for plaunotol analysis also showed high repeatability, with low relative standard deviation and standard error values for both intra-day and inter-day measurements, often below 1%. akjournals.com

Table 1: Precision of Plaunotol Analysis using GC-FID

| Parameter | Relative Standard Deviation (RSD) | Number of Replicates |

|---|---|---|

| Intra-day Precision (Repeatability) | <1.2% | n=6 |

| Inter-day Precision (Intermediate) | <1.3% | n=9 |

Data sourced from a study on the simultaneous determination of diterpenes and phytosterols in *Croton stellatopilosus Ohba. thaiscience.info*

Accuracy and Recovery Determination

Accuracy denotes the closeness of the mean test result to the true or accepted reference value. europa.eu It is often determined through recovery studies, where a known amount of the pure analyte (standard) is added to a sample matrix (spiking). akjournals.com The sample is then analyzed, and the percentage of the added analyte that is detected (% recovery) is calculated. This process helps to identify any systematic errors or bias in the method. europa.eu

Analytical methods developed for plaunotol have consistently shown high accuracy. A TLC-densitometric method was validated and demonstrated a 98.7% recovery of plaunotol that was externally added to an extract. researchgate.netakjournals.com In another study employing TLC, the recovery of plaunotol from a crude enzyme extract ranged from 90.77% to 111.25%, which was deemed highly satisfactory. akjournals.com A GC-FID method also reported excellent accuracy, with average recovery rates between 102.4% and 109.9%. thaiscience.info These high recovery percentages indicate that the extraction and quantification procedures are efficient and the methods are accurate for determining the plaunotol content in complex samples.

Table 2: Accuracy (Recovery) of Plaunotol in Different Analytical Methods

| Analytical Method | Matrix | Average % Recovery |

|---|---|---|

| TLC-Densitometry | Plant Extract | 98.7% |

| TLC | Crude Enzyme Extract | 90.77% - 111.25% |

| GC-FID | Plant Extract | 102.4% - 109.9% |

Data compiled from studies on TLC-densitometric and GC-FID analysis of plaunotol. thaiscience.inforesearchgate.netakjournals.comakjournals.com

Selectivity and Interference Evaluation

Selectivity is a critical parameter of an analytical method, defining its ability to measure the analyte of interest without interference from other components in the sample matrix. lew.rolabster.com These interfering substances can include endogenous matrix components, metabolites, or other related compounds. lew.roloesungsfabrik.de

In the context of plaunotol analysis, comparative studies have been conducted with its derivatives, such as M-4, M-5, and M-6. ebi.ac.ukresearchgate.net These derivatives differ in hydrophobicity, which can be a basis for their separation and selective quantification. ebi.ac.uk Analytical methods must be able to distinguish plaunotol from these derivatives and other components present in crude extracts.

For instance, a developed TLC method demonstrated good selectivity by successfully separating plaunotol from potential interferents like P450 inhibitors (ancymidol, metyrapone, and miconazole) and other endogenous constituents present in crude enzyme extracts. akjournals.com It was observed that impurities in the crude extract did not interfere with the chromatographic peak of plaunotol. akjournals.com The spectrum of the plaunotol peak from the extract showed a high correlation (0.9996) with that of the pure standard, confirming the peak's identity and the method's selectivity. akjournals.com Interference from endogenous components can affect the accuracy of enzyme assays, making the development of selective sample preparation and chromatographic conditions crucial. researchgate.net

Advanced Research Directions and Translational Perspectives for Plaunotol M 6

Elucidation of Comprehensive Metabolic Pathways Beyond Biosynthesis (e.g., Biotransformation, Degradation)

While the biosynthesis of plaunotol (B1678519) is understood to occur via the deoxyxylulose phosphate (B84403) pathway, with geranylgeranyl diphosphate (B83284) (GGPP) and geranylgeraniol (B1671449) (GGOH) as key precursors, the broader metabolic fate of its derivative, Plaunotol M-6, remains a critical area for investigation. researchgate.netresearchgate.net Understanding the biotransformation and degradation pathways of this compound is essential for a comprehensive pharmacological profile.

Biotransformation is the metabolic conversion of chemical compounds, including drugs, into more water-soluble forms to facilitate their excretion. mhmedical.com This process typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). mhmedical.com For a compound like this compound, which is a hexadecatetraenoic acid derivative, metabolic processes such as oxidation and conjugation are highly probable. ontosight.ai The study of xenobiotic metabolism often reveals the formation of various metabolites through enzymes like cytochrome P450s and aldehyde oxidase. nih.govresearchgate.net For instance, studies on other complex molecules have shown metabolic pathways involving hydroxylation, N-demethylation, N-oxidation, and conjugation with glucuronic acid or sulfate. nih.govmdpi.com

Given that this compound is an organic acid derivative of plaunotol, its metabolic profile is likely to differ. oup.com The presence of a carboxyl group in M-6, replacing a hydroxyl side chain in plaunotol, significantly alters its hydrophobicity, which in turn can influence its interaction with metabolic enzymes and subsequent biotransformation. oup.com The degradation of the polymer backbone of drug-polymer conjugates into biocompatible products is a concept that could be analogously applied to understanding the breakdown of this compound in biological systems. google.com Future research should focus on identifying the specific enzymes and pathways involved in the metabolism of this compound, as well as characterizing its metabolites to understand their biological activity and clearance from the body.

Investigation of Molecular Targets and Signaling Pathways Beyond Membrane Interaction

Initial research suggests that plaunotol and its derivatives, including M-6, exert their effects at least in part by interacting with and disrupting bacterial cell membranes. oup.comnih.gov The bactericidal activity of these compounds against Helicobacter pylori is correlated with their hydrophobicity, with the more hydrophobic compounds showing greater potency. oup.comresearchgate.net However, a comprehensive understanding of the molecular pharmacology of this compound requires looking beyond simple membrane disruption.

Plaunotol has been shown to induce the expression of cyclooxygenase-2 (COX-2) and increase the production of prostaglandin (B15479496) E2 (PGE2) through the activation of NF-κB and CRE sites on the COX-2 gene promoter. ncats.io Furthermore, in the context of cancer, plaunotol can inhibit tumor angiogenesis and cell proliferation by inducing apoptosis through the activation of caspase 8 and caspase 9 pathways. medchemexpress.comchemsrc.com It has also been observed to arrest the cell cycle at different phases in various cancer cell lines and downregulate BCL-2, suggesting an influence on mitochondrial-dependent apoptotic pathways. mdpi.com

Given that this compound is a derivative of plaunotol, it is plausible that it shares some of these molecular targets and signaling pathways. ontosight.ai Future investigations should aim to elucidate whether this compound also modulates inflammatory pathways involving cytokines like the IL-6 family, or other signaling cascades crucial in cellular processes such as the Jak-Stat or Raf/Mek/Erk pathways. maayanlab.cloud A deeper understanding of these interactions will be crucial for defining its therapeutic potential.

Development of Novel Analogues with Tailored Biological Activities

The synthesis of novel analogues of this compound presents a promising avenue for enhancing its therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how specific chemical modifications influence biological activity. slideshare.net

Research has already demonstrated that modifications to the plaunotol structure can significantly impact its bactericidal efficacy. oup.com For example, the conversion of the alcohol in plaunotol to the carboxylic acid in M-6 reduces its hydrophobicity and bactericidal effect against H. pylori. oup.com Further modifications, such as the synthesis of thiourea (B124793) derivatives of plaunotol, have yielded compounds with potent antibacterial activity. nih.govresearchgate.net One such C1-phenethylthiourea derivative was identified as a particularly potent agent. researchgate.net

The development of new synthetic methodologies, such as the highly stereoselective Julia olefination, facilitates the creation of diverse plaunotol isomers and derivatives. nih.gov These synthetic advancements, coupled with SAR insights, can guide the rational design of new analogues with tailored properties, such as increased potency, improved selectivity, or enhanced pharmacokinetic profiles. The goal is to optimize the therapeutic index of these compounds for specific clinical applications.

Integration of In Silico Modeling in Predictive Research

In silico modeling and predictive analytics are becoming indispensable tools in modern drug discovery and development. sci-hub.selse.ac.uknih.gov These computational approaches can significantly accelerate the research process for compounds like this compound by predicting their properties and interactions, thereby guiding experimental work.

Predictive models can be employed to assess various aspects of a molecule's behavior, from its physicochemical properties to its biological activity and potential metabolic fate. For instance, quantitative structure-activity relationship (QSAR) models can correlate the chemical structure of this compound analogues with their observed biological activities, helping to identify key structural features for potency and selectivity. slideshare.net

Furthermore, molecular docking simulations can predict how this compound and its derivatives might bind to specific protein targets, offering insights into their mechanism of action at a molecular level. This can help in identifying potential off-target effects and in designing analogues with improved target specificity. As our understanding of the metabolic pathways of this compound grows, in silico tools can also be used to predict its biotransformation and potential drug-drug interactions.

Exploration of Nanotechnology and Delivery Systems in Preclinical Models

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility, rapid degradation, and non-specific targeting. researchgate.netwikipedia.orgmdpi.com For a compound like this compound, formulating it within a nanoparticle-based delivery system could significantly enhance its therapeutic efficacy in preclinical models. nih.gov

Nanocarriers, which are nanoparticles designed to transport drugs, can improve the pharmacokinetic properties of a compound by increasing its circulation time and protecting it from premature degradation. nih.gov Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, have been explored for drug delivery. frontiersin.orgmdpi.com These systems can be engineered to release the drug in a controlled manner at the target site, thereby maximizing its therapeutic effect while minimizing systemic side effects. frontiersin.org

Q & A

Q. How to ensure computational models predicting this compound’s bioavailability are reproducible?

- Methodological Answer : Share raw data and code repositories (e.g., GitHub) with version control. Use consensus molecular descriptors (e.g., QSAR) and validate models via external datasets. Document software dependencies and parameter settings exhaustively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.